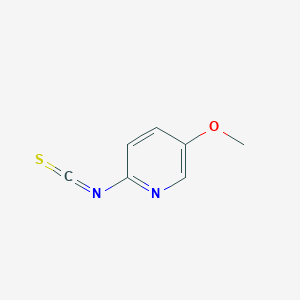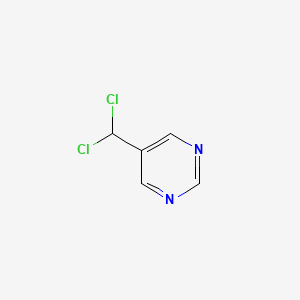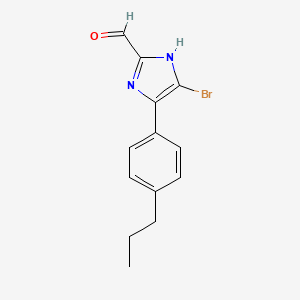
2-Isothiocyanato-5-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-5-methoxypyridine is an organic compound with the molecular formula C7H6N2OS. It is a derivative of pyridine, characterized by the presence of an isothiocyanate group at the 2-position and a methoxy group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-5-methoxypyridine typically involves the reaction of 2-amino-5-methoxypyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2), followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Isothiocyanato-5-methoxypyridine can undergo various chemical reactions, including:
Addition Reactions: The compound can also undergo addition reactions with nucleophiles, resulting in the formation of adducts.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.
Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) or acids may be used to facilitate the reactions.
Major Products
The major products formed from reactions with this compound include thiourea derivatives, thiocarbamates, and other adducts depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-Isothiocyanato-5-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other derivatives.
Biology: The compound’s isothiocyanate group is known for its biological activity, including potential antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-5-methoxypyridine is primarily related to its isothiocyanate group. Isothiocyanates are known to react with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the modification of these molecules, affecting their function and activity. The compound may exert its effects through the inhibition of enzymes, induction of apoptosis in cancer cells, and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Isothiocyanate: Similar in structure but lacks the pyridine ring and methoxy group.
Sulforaphane: A well-known isothiocyanate derived from cruciferous vegetables, known for its anticancer properties.
Benzyl Isothiocyanate: Another isothiocyanate with significant biological activity.
Uniqueness
2-Isothiocyanato-5-methoxypyridine is unique due to the presence of both the isothiocyanate and methoxy groups on the pyridine ring.
Propiedades
Número CAS |
61737-24-4 |
|---|---|
Fórmula molecular |
C7H6N2OS |
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
2-isothiocyanato-5-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-6-2-3-7(8-4-6)9-5-11/h2-4H,1H3 |
Clave InChI |
IBBCCUFFTUARMW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13688566.png)

![1-[(4-Tetrahydropyranyl)methyl]-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13688580.png)



![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)
![Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13688615.png)

![6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13688636.png)


